molecular formula C17H18N2O B13134406 N-(7-dimethylamino-9H-fluoren-2-yl)acetamide CAS No. 7596-53-4

N-(7-dimethylamino-9H-fluoren-2-yl)acetamide

Cat. No.: B13134406
CAS No.: 7596-53-4
M. Wt: 266.34 g/mol
InChI Key: SLRXLFXXTJXVQY-UHFFFAOYSA-N
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Description

N-(7-(Dimethylamino)-9H-fluoren-2-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to a fluorene ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-(Dimethylamino)-9H-fluoren-2-yl)acetamide typically involves the reaction of 7-(dimethylamino)-9H-fluorene with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of acetamide.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(7-(Dimethylamino)-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorenes depending on the reagent used.

Scientific Research Applications

N-(7-(Dimethylamino)-9H-fluoren-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(7-(Dimethylamino)-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The fluorene ring provides a rigid and planar structure, which can enhance the compound’s ability to interact with target molecules.

Comparison with Similar Compounds

    N,N-Dimethylacetamide: A simpler amide with similar solvent properties.

    N,N-Dimethylformamide: Another amide used as a solvent and reagent in organic synthesis.

    Fluoren-9-one: A related fluorene derivative with different functional groups.

Uniqueness: N-(7-(Dimethylamino)-9H-fluoren-2-yl)acetamide is unique due to the presence of both the dimethylamino group and the acetamide moiety attached to the fluorene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

7596-53-4

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

N-[7-(dimethylamino)-9H-fluoren-2-yl]acetamide

InChI

InChI=1S/C17H18N2O/c1-11(20)18-14-4-6-16-12(9-14)8-13-10-15(19(2)3)5-7-17(13)16/h4-7,9-10H,8H2,1-3H3,(H,18,20)

InChI Key

SLRXLFXXTJXVQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C)C

Origin of Product

United States

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